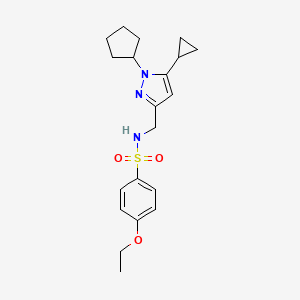

N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-4-ethoxybenzenesulfonamide

Description

N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-4-ethoxybenzenesulfonamide is a sulfonamide derivative featuring a pyrazole core substituted with cyclopentyl and cyclopropyl groups. The 4-ethoxybenzenesulfonamide moiety is linked via a methylene bridge to the pyrazole ring. Key structural features include:

- Pyrazole ring: Substituted at positions 1 and 5 with cyclopentyl and cyclopropyl groups, respectively.

- Lipophilic substituents: Cyclopentyl and cyclopropyl groups likely enhance metabolic stability and membrane permeability compared to smaller alkyl chains.

Properties

IUPAC Name |

N-[(1-cyclopentyl-5-cyclopropylpyrazol-3-yl)methyl]-4-ethoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N3O3S/c1-2-26-18-9-11-19(12-10-18)27(24,25)21-14-16-13-20(15-7-8-15)23(22-16)17-5-3-4-6-17/h9-13,15,17,21H,2-8,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFVMJBZMWKVFOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)S(=O)(=O)NCC2=NN(C(=C2)C3CC3)C4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-4-ethoxybenzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the context of anti-inflammatory and enzyme inhibitory properties. This article delves into the biological activity of this compound, summarizing its mechanisms, effects, and relevant research findings.

Chemical Structure and Properties

The compound features a unique molecular structure characterized by:

- Cyclopentyl and Cyclopropyl Groups : These cyclic structures contribute to the compound's steric and electronic properties.

- Pyrazole Moiety : Known for its diverse pharmacological activities, the pyrazole ring is crucial for the compound's interaction with biological targets.

- Sulfonamide Group : This functional group enhances the compound's biological activity and solubility.

The molecular formula is with a molecular weight of approximately 389.5 g/mol.

Research indicates that this compound exhibits significant anti-inflammatory properties. The proposed mechanisms include:

- Inhibition of Pro-inflammatory Cytokines : The compound has been shown to downregulate levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are critical mediators in inflammatory responses.

- NF-κB Pathway Suppression : It inhibits the activation of NF-κB, a transcription factor that plays a key role in regulating immune response and inflammation.

- Enzyme Inhibition : Similar compounds have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Studies and Research Findings

Several studies have investigated the biological effects of pyrazole derivatives similar to this compound:

-

Synthesis and Evaluation of Pyrazole Derivatives :

- A study conducted on sulfonamide-containing pyrazole derivatives demonstrated their effectiveness in blocking COX enzymes, emphasizing their potential as anti-inflammatory agents in both in vitro and in vivo settings .

- The structure–activity relationship (SAR) analyses revealed that modifications to the pyrazole ring significantly influenced biological activity, suggesting that N-(cycloalkyl) substitutions could enhance efficacy against inflammatory pathways .

- Clinical Implications :

Comparison with Similar Compounds

Structural Analogues

(E)-4-((3-(Substituted phenyl)-1-phenyl-1H-pyrazol-5-yl)methylene)amino)benzenesulfonamide ()

- Core structure: Pyrazole linked to benzenesulfonamide via a methyleneamino group (vs. methylene in the target compound).

- Substituents : Phenyl groups at position 1 of the pyrazole (vs. cyclopentyl/cyclopropyl in the target).

Descarbonsildenafil (AOAC SMPR 2014.012, )

- Core structure : Pyrazolo[4,3-d]pyrimidine (vs. pyrazole in the target).

- Sulfonamide group : Shares the 4-ethoxybenzenesulfonamide moiety, suggesting similar electronic profiles.

- Bioactivity : Likely targets phosphodiesterase enzymes (e.g., PDE5 inhibition, akin to sildenafil analogs) .

- Lipophilicity : The pyrazolopyrimidine core and propyl substituents may increase logP compared to the target compound.

Benzimidazole Derivatives ()

- Core structure : Benzimidazole (vs. pyrazole in the target).

- Substituents : B1 (4-methoxyaniline) and B8 (acetamide) lack sulfonamide groups but share methoxy/ethoxy aromatic systems.

- Hydrogen bonding: Benzimidazole NH groups act as hydrogen-bond donors, while sulfonamides in the target compound offer stronger acceptor/donor pairs .

Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | logP (Predicted) | H-Bond Donors | H-Bond Acceptors |

|---|---|---|---|---|---|

| Target Compound | C₂₁H₂₈N₄O₃S | 416.54 | ~3.2 | 2 (NH, SO₂NH) | 5 (O, N, SO₂) |

| (E)-4-((Pyrazol-5-yl)methylene)amino analog | C₂₀H₁₈N₄O₂S | 386.45 | ~2.8 | 2 | 6 |

| Descarbonsildenafil | C₂₁H₃₀N₆O₄S | 478.58 | ~3.5 | 3 | 8 |

| B1 (Benzimidazole derivative) | C₁₅H₁₅N₃O | 253.30 | ~1.9 | 2 | 3 |

Notes:

- The target compound’s cyclopentyl/cyclopropyl groups increase logP compared to B1 but remain lower than Descarbonsildenafil due to the latter’s fused heterocycle.

- Sulfonamide groups enhance hydrogen-bond acceptor capacity vs. benzimidazoles or acetamides .

Hydrogen-Bonding and Crystal Packing ()

The target compound’s sulfonamide group can form robust hydrogen-bonding networks (R₂²(8) motifs), influencing solubility and crystal stability. In contrast, benzimidazole derivatives () rely on NH···O/N interactions, which are weaker and less directional .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.